

# The Role of Ninerafaxstat in Diabetic Cardiomyopathy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ninerafaxstat	
Cat. No.:	B12786360	Get Quote

#### For Immediate Release

This technical guide provides an in-depth analysis of **Ninerafaxstat** (also known as IMB-1018972), a novel cardiac mitotrope, and its therapeutic potential in the context of diabetic cardiomyopathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.

## Introduction: Targeting a Metabolic Malady

Diabetic cardiomyopathy is a significant and independent contributor to heart failure in patients with type 2 diabetes (T2D).[1][2] The diabetic heart is metabolically inflexible, characterized by an over-reliance on fatty acid oxidation for energy production, reduced glucose oxidation, and inhibition of the pyruvate dehydrogenase (PDH) complex.[1][2] This metabolic shift leads to a diminished myocardial energy reserve, cardiac steatosis, lipotoxicity, and ultimately, diastolic dysfunction.[1]

**Ninerafaxstat** is a partial fatty acid oxidation (pFOX) inhibitor designed to address this metabolic imbalance. By partially inhibiting the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT), **Ninerafaxstat** shifts the heart's energy preference from fatty acids towards the more oxygen-efficient glucose oxidation pathway. This mechanism is intended to restore myocardial energy homeostasis and improve cardiac function.





# Preclinical Evidence: Foundational Insights in a Myocardial Infarction Model

While specific preclinical studies of **Ninerafaxstat** in dedicated diabetic cardiomyopathy animal models are not yet published, research in a murine model of post-myocardial infarction (MI) heart failure provides crucial proof-of-concept for its therapeutic potential in cardiac dysfunction.

In a murine model with permanent coronary artery ligation, administration of **Ninerafaxstat** led to progressive improvement in left ventricular systolic function and a reduction in myocardial fibrosis. These findings highlight the drug's potential to beneficially modulate cardiac remodeling and function in the context of ischemic heart disease and heart failure.

Preclinical Experimental Protocol: Post-Myocardial

**Infarction Murine Model** 

Parameter	Description
Animal Model	Murine model of post-myocardial infarction heart failure.
Intervention	Administration of IMB-1018972 (Ninerafaxstat).
Surgical Procedure	Permanent ligation of a coronary artery to induce myocardial infarction.
Key Outcome Measures	- Left ventricular systolic function Myocardial fibrosis.
Rationale	To assess the ability of Ninerafaxstat to mitigate left ventricular dysfunction and remodeling in a heart failure model.

## Clinical Evidence: The IMPROVE-DiCE Phase 2a Trial

The most robust data on **Ninerafaxstat**'s role in a population relevant to diabetic cardiomyopathy comes from the single-center, open-label, mechanistic Phase 2a trial,



IMPROVE-DiCE (A phase 2a trial investigating **ninerafaxstat** – a novel cardiac mitotrope for the treatment of diabetic cardiomyopathy). This trial enrolled patients with T2D and obesity, a demographic at high risk for developing diabetic cardiomyopathy.

The study demonstrated that treatment with **Ninerafaxstat** significantly improves myocardial energetics, reduces cardiac steatosis (fatty infiltration), and enhances diastolic function in these patients.

### Quantitative Data from the IMPROVE-DiCE Trial

The following tables summarize the key quantitative findings from the IMPROVE-DiCE trial, showcasing the effects of **Ninerafaxstat** on cardiac metabolism, function, and structure.

Table 1: Effects of Ninerafaxstat on Myocardial Energetics and Metabolism

Parameter	Baseline (Median [IQR])	Post-Treatment Change	p-value
Myocardial Energetics (PCr/ATP ratio)	1.6 [1.4, 2.1]	▲ 32% (median)	<0.01
Myocardial Triglyceride Content	2.2% [1.5, 3.2]	▼ 34%	0.026
Pyruvate Dehydrogenase (PDH) Flux	Not specified	▲ 45% (mean, in 7 of 9 subjects)	0.08

Table 2: Effects of Ninerafaxstat on Cardiac Function and Structure



Parameter	Baseline (Median [IQR] or Mean ± SD)	Post-Treatment Change	p-value
LV Peak Circumferential Diastolic Strain Rate	0.86 1/s [0.82, 1.06]	▲ 10-15%	<0.047
LV Peak Filling Rate	Not specified	▲ 11%	<0.05
Left Ventricular Volumes and Mass	LV Mass: 130g	No significant change	Not specified
Heart Rate and Blood Pressure	Not specified	No significant change	Not specified

**IMPROVE-DiCE Trial: Experimental Protocol** 

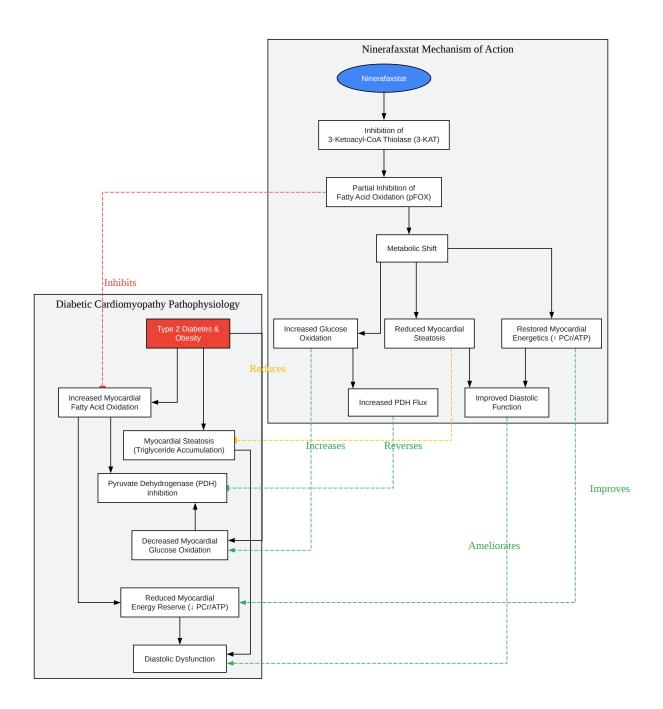
Parameter	Description	
Study Design	Single-center, open-label, mechanistic Phase 2a trial.	
Patient Population	21 patients with Type 2 Diabetes and obesity.	
Inclusion Criteria (Median [IQR])	- HbA1c: 7.0% [6.6, 7.8]- Weight: 97kg	
Treatment Regimen	200mg Ninerafaxstat administered orally, twice daily.	
Treatment Duration	4 or 8 weeks.	
Primary Outcome	Change in the cardiac phosphocreatine/adenosine triphosphate (PCr/ATP) ratio.	
Assessment Methods	- Cardiac Metabolism & Function: Magnetic Resonance Imaging (MRI) Myocardial Energetics:31P-Magnetic Resonance Spectroscopy (MRS) Myocardial Steatosis:1H- MRS PDH Flux: Hyperpolarized [1- 13C]pyruvate MRS (in a subset of 9 patients).	



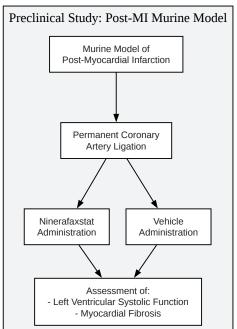
## Visualizing the Mechanism and Workflow

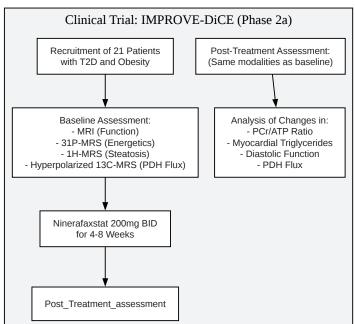
To further elucidate the role of **Ninerafaxstat**, the following diagrams, generated using the DOT language, illustrate its mechanism of action, the experimental workflow of the IMPROVE-DiCE trial, and the logical relationship between its effects.



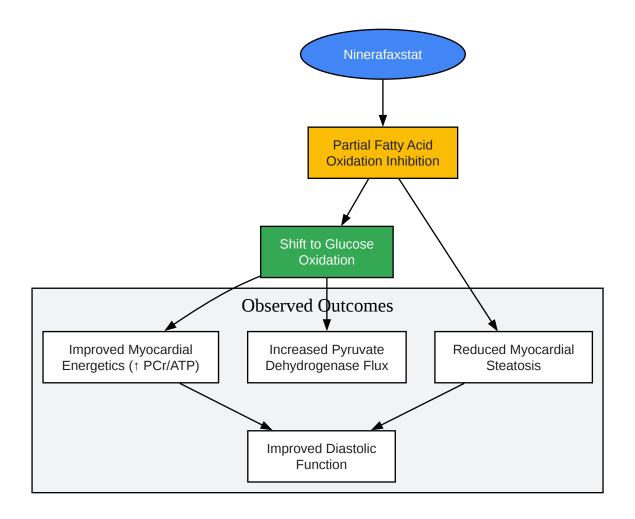












Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. imbria.com [imbria.com]
- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Role of Ninerafaxstat in Diabetic Cardiomyopathy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12786360#role-of-ninerafaxstat-in-diabetic-cardiomyopathy-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com